molecular formula C16H19N3O4 B15155948 Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate

Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate

Cat. No.: B15155948
M. Wt: 317.34 g/mol
InChI Key: XMXMGIXYZXBRFS-UHFFFAOYSA-N
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Description

Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate is a compound that features a naphthyridine core with an ethyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The naphthyridine core can be constructed through various cyclization reactions involving appropriate precursors . The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis . The use of robust catalysts and reagents that can withstand industrial conditions is also crucial.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or NH3 in ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted esters or amides.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate is unique due to its naphthyridine core, which is less common compared to other Boc-protected amino acid derivatives. This structural feature may confer unique biological activities and synthetic utility .

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

ethyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,7-naphthyridine-3-carboxylate

InChI

InChI=1S/C16H19N3O4/c1-5-22-14(20)11-8-10-6-7-17-13(12(10)18-9-11)19-15(21)23-16(2,3)4/h6-9H,5H2,1-4H3,(H,17,19,21)

InChI Key

XMXMGIXYZXBRFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CN=C2NC(=O)OC(C)(C)C

Origin of Product

United States

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